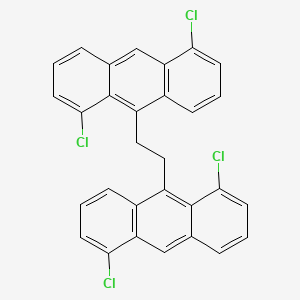
9,9'-(Ethane-1,2-diyl)bis(1,5-dichloroanthracene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,9’-(Ethane-1,2-diyl)bis(1,5-dichloroanthracene) is a chemical compound that consists of two 1,5-dichloroanthracene units linked by an ethane-1,2-diyl bridge. This compound is notable for its unique structure, which imparts specific chemical and physical properties that make it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-(Ethane-1,2-diyl)bis(1,5-dichloroanthracene) typically involves the reaction of 1,5-dichloroanthracene with ethylene dibromide under specific conditions. The reaction is usually carried out in the presence of a strong base, such as potassium tert-butoxide, which facilitates the formation of the ethane-1,2-diyl bridge between the two anthracene units.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
9,9’-(Ethane-1,2-diyl)bis(1,5-dichloroanthracene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into hydroanthracenes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Anthraquinones
Reduction: Hydroanthracenes
Substitution: Various substituted anthracenes depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
9,9’-(Ethane-1,2-diyl)bis(1,5-dichloroanthracene) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Wirkmechanismus
The mechanism by which 9,9’-(Ethane-1,2-diyl)bis(1,5-dichloroanthracene) exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, where it can modulate the activity of these targets. This modulation can lead to various biological effects, including changes in cellular signaling pathways and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Dichloroanthracene: The parent compound, which lacks the ethane-1,2-diyl bridge.
9,9’-(Ethane-1,2-diyl)bis(anthracene): Similar structure but without the chlorine atoms.
Uniqueness
9,9’-(Ethane-1,2-diyl)bis(1,5-dichloroanthracene) is unique due to the presence of both the ethane-1,2-diyl bridge and the chlorine atoms. This combination imparts distinct chemical reactivity and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Eigenschaften
CAS-Nummer |
88087-79-0 |
|---|---|
Molekularformel |
C30H18Cl4 |
Molekulargewicht |
520.3 g/mol |
IUPAC-Name |
1,5-dichloro-9-[2-(1,5-dichloroanthracen-9-yl)ethyl]anthracene |
InChI |
InChI=1S/C30H18Cl4/c31-25-9-3-7-19-21(29-17(15-23(19)25)5-1-11-27(29)33)13-14-22-20-8-4-10-26(32)24(20)16-18-6-2-12-28(34)30(18)22/h1-12,15-16H,13-14H2 |
InChI-Schlüssel |
LSRFURIZOQCJHV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC3=C(C=CC=C3Cl)C(=C2C(=C1)Cl)CCC4=C5C(=CC6=C4C=CC=C6Cl)C=CC=C5Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


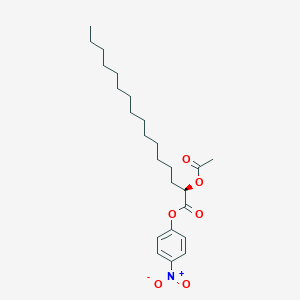
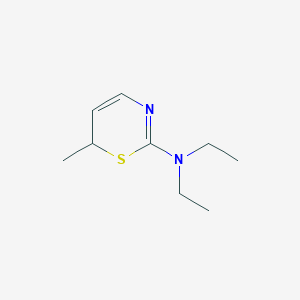
![4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14396978.png)
![2,6-Bis(2-methoxyphenyl)bicyclo[5.2.1]decane-4,10-dione](/img/structure/B14396982.png)
![1-[2-(1,3-Dithian-2-ylidene)-2-(4-fluorophenyl)ethyl]pyrrolidine](/img/structure/B14396983.png)
![N-Butyl-N'-[6-(morpholin-4-yl)pyridazin-3-yl]urea](/img/structure/B14396989.png)
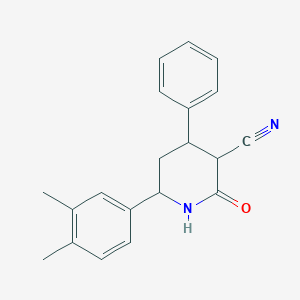

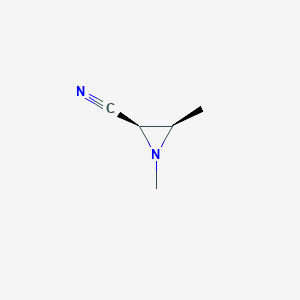
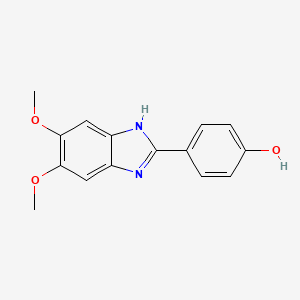
![5-[3-(Trifluoromethyl)phenyl]furan-2-carbohydrazide](/img/structure/B14397033.png)
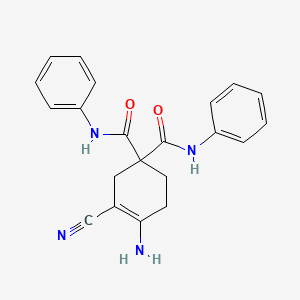
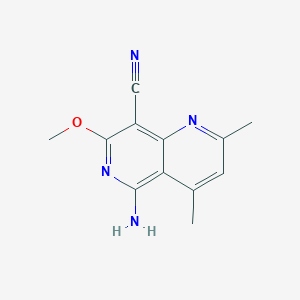
![6-Chloro-1,3-dimethylcyclohepta[c]pyrrole;hydrochloride](/img/structure/B14397053.png)
